Ethyl 4-{6-[4-(ethoxycarbonyl)phenyl]-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-F]isoindol-2-YL}benzoate
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Overview
Description
Ethyl 4-{6-[4-(ethoxycarbonyl)phenyl]-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-F]isoindol-2-YL}benzoate is a complex organic compound with a unique structure that combines elements of pyrroloisoindole and benzoate
Preparation Methods
The synthesis of Ethyl 4-{6-[4-(ethoxycarbonyl)phenyl]-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-F]isoindol-2-YL}benzoate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boronic acids or esters and halides in the presence of a palladium catalyst . The reaction conditions often require a base, such as potassium carbonate, and a solvent like toluene or ethanol .
Chemical Reactions Analysis
Ethyl 4-{6-[4-(ethoxycarbonyl)phenyl]-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-F]isoindol-2-YL}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Ethyl 4-{6-[4-(ethoxycarbonyl)phenyl]-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-F]isoindol-2-YL}benzoate has several applications in scientific research:
Biology: This compound can be used in the development of bioactive molecules, including potential pharmaceuticals that target specific biological pathways.
Medicine: Research into its medicinal properties includes exploring its potential as an anti-cancer agent or as part of drug delivery systems.
Mechanism of Action
The mechanism of action of Ethyl 4-{6-[4-(ethoxycarbonyl)phenyl]-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-F]isoindol-2-YL}benzoate involves its interaction with molecular targets through various pathways. For instance, in medicinal chemistry, it may interact with enzymes or receptors, inhibiting or activating specific biological processes. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Ethyl 4-{6-[4-(ethoxycarbonyl)phenyl]-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-F]isoindol-2-YL}benzoate can be compared with similar compounds such as:
Pinacol boronic esters: These compounds are also used in organic synthesis and have similar reactivity in coupling reactions.
Phenylboronic acids: These are commonly used in Suzuki–Miyaura coupling reactions and share some chemical properties with the compound .
Other pyrroloisoindole derivatives: These compounds have similar structural features and can be used in similar applications, such as in the development of pharmaceuticals or advanced materials.
Properties
Molecular Formula |
C28H28N2O4 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
ethyl 4-[2-(4-ethoxycarbonylphenyl)-1,3,5,7-tetrahydropyrrolo[3,4-f]isoindol-6-yl]benzoate |
InChI |
InChI=1S/C28H28N2O4/c1-3-33-27(31)19-5-9-25(10-6-19)29-15-21-13-23-17-30(18-24(23)14-22(21)16-29)26-11-7-20(8-12-26)28(32)34-4-2/h5-14H,3-4,15-18H2,1-2H3 |
InChI Key |
KGJZWPDTXQNUSH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CC3=CC4=C(CN(C4)C5=CC=C(C=C5)C(=O)OCC)C=C3C2 |
Origin of Product |
United States |
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